molecular formula C29H26O5 B130653 Methyl 3,4,5-Tris(benzyloxy)benzoate CAS No. 70424-94-1

Methyl 3,4,5-Tris(benzyloxy)benzoate

Cat. No. B130653
CAS RN: 70424-94-1
M. Wt: 454.5 g/mol
InChI Key: MAUSJTNDKNFSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4,5-Tris(benzyloxy)benzoate is a chemical compound with the CAS Number: 70424-94-1 . It has a molecular weight of 454.52 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Methyl 3,4,5-Tris(benzyloxy)benzoate is 1S/C29H26O5/c1-31-29(30)25-17-26(32-19-22-11-5-2-6-12-22)28(34-21-24-15-9-4-10-16-24)27(18-25)33-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 3,4,5-Tris(benzyloxy)benzoate is a solid at room temperature . It has a molecular weight of 454.52 .

Scientific Research Applications

1. Intermediate in the Production of Gallic Acid Derivatives “Methyl 3,4,5-Tris(benzyloxy)benzoate” is used as an intermediate in the production of Gallic Acid derivatives . Gallic acid derivatives have a wide range of applications in various fields such as pharmaceuticals, food, and cosmetics due to their antioxidant, anti-inflammatory, and antimicrobial properties.

Research and Laboratory Use

This compound is often used in research settings, particularly in laboratories that focus on organic chemistry . Its unique structure and properties make it a valuable tool for exploring new reactions and synthesis pathways.

Material Science

In material science, “Methyl 3,4,5-Tris(benzyloxy)benzoate” could potentially be used in the development of new materials. Its complex structure could contribute to the properties of the resulting materials .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3,4,5-tris(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O5/c1-31-29(30)25-17-26(32-19-22-11-5-2-6-12-22)28(34-21-24-15-9-4-10-16-24)27(18-25)33-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUSJTNDKNFSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326202
Record name Methyl 3,4,5-Tris(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4,5-Tris(benzyloxy)benzoate

CAS RN

70424-94-1
Record name 70424-94-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,4,5-Tris(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

105 g (0.83 mol) of benzyl chloride are added dropwise at 56° C., under reflux, over a period of 10 minutes, to 18.4 g (0.1 mol) of 3,4,5-trihydroxybenzoic acid methyl ester, 50.0 g (0.48 mol) of sodium carbonate and 10.0 g (0.06 mol) of potassium iodide in 200 ml of acetone. After a further 20 hours at reflux, 500 ml of water are added at room temperature and the mixture is then extracted with ether. The crude product is worked up in customary manner, excess benzyl chloride is removed by distillation, and the residue is recrystallised from hexane/ethyl acetate. Colourless crystals, yield 45.0 g (98% of theory)
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 3,4,5-trihydroxybenzoate (16) (55.24 g, 0.3 mol), benzyl chloride (113.93 g, 0.9 mol), potassium carbonate (124.39 g, 0.9 mol) and potassium iodide (catalytic amount) were mechanically stirred in dry DMSO (200 mL) at room temperature overnight. Water (200 mL) was added and the crude product isolated by filtration. Evaporation of residual solvents in a vacuum desiccator left a pale yellow solid which was essentially pure product. Yield: 128.2 g (94%).
Quantity
55.24 g
Type
reactant
Reaction Step One
Quantity
113.93 g
Type
reactant
Reaction Step One
Quantity
124.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4,5-Tris(benzyloxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4,5-Tris(benzyloxy)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3,4,5-Tris(benzyloxy)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,4,5-Tris(benzyloxy)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,4,5-Tris(benzyloxy)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,4,5-Tris(benzyloxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.